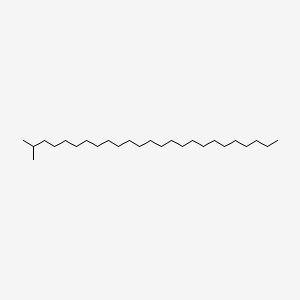

2-Methylpentacosane

Description

Properties

IUPAC Name |

2-methylpentacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2)3/h26H,4-25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNSSRODJSSVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335567 | |

| Record name | 2-Methylpentacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-87-8 | |

| Record name | 2-Methylpentacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpentacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLPENTACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0NEC7M413 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Distribution of 2 Methylpentacosane

Biogenic Production and Ecological Niche

2-Methylpentacosane is synthesized by a variety of organisms, playing a crucial role in their interaction with the environment.

Cuticular hydrocarbons (CHCs) are essential components of the insect cuticle, primarily serving to prevent water loss. annualreviews.org They also function as chemical signals in various aspects of insect life, including species and nestmate recognition, and as sex pheromones. annualreviews.orgu-tokyo.ac.jp The composition of these CHCs, which can include a complex mixture of n-alkanes, alkenes, and methyl-branched alkanes like this compound, is often species-specific. annualreviews.orgoup.com

This compound has been identified as a component of the CHC profile in a variety of insect species. For instance, it is found in termites such as Cryptotermes brevis, Coptotermes formosanus, Reticulitermes flavipes, Nasutitermes corniger, and N. ephratae. nih.govunl.edupnas.org In Reticulitermes flavipes, this compound is among the primary indicators of a worker-type CHC profile, distinguishing them from reproductive castes. pnas.org It has also been detected in the American cockroach (Periplaneta americana), where studies have elucidated the biosynthetic pathways of methyl-branched hydrocarbons. dntb.gov.uau-tokyo.ac.jp Additionally, it is present in various fly species and the long-horned beetle Mallodon dasystomus. oup.comscienceopen.com

The biosynthesis of 2-methylalkanes, including this compound, involves the elongation of a carbon skeleton derived from amino acids. annualreviews.org Specifically, 2-methylalkanes with an even number of carbons in their chain are derived from valine. annualreviews.org A specific fatty acid synthase (FAS) is responsible for producing the n-2 methyl-branched fatty acid precursor. annualreviews.org In insects like the American cockroach, the methyl group is inserted early in the chain elongation process. u-tokyo.ac.jp The entire process of hydrocarbon biosynthesis is localized to specialized cells called oenocytes. annualreviews.org

Table 1: Presence of this compound in Various Insect Species

| Insect Species | Family/Order | Role/Significance of this compound |

| Cryptotermes brevis | Kalotermitidae | Component of cuticular hydrocarbon profile. nih.gov |

| Coptotermes formosanus | Rhinotermitidae | Component of cuticular hydrocarbon profile. nih.gov |

| Reticulitermes flavipes | Rhinotermitidae | Indicator of worker-type CHC profile. pnas.org |

| Nasutitermes corniger | Termitidae | Component of a qualitatively identical but quantitatively unique CHC profile compared to N. ephratae. unl.edu |

| Nasutitermes ephratae | Termitidae | Component of a qualitatively identical but quantitatively unique CHC profile compared to N. corniger. unl.edu |

| Periplaneta americana | Blattidae | Subject of studies on the biosynthesis of 3-methylpentacosane. u-tokyo.ac.jp |

| Various necrophagous flies | Diptera | Component of CHC profiles used for taxonomic differentiation. oup.com |

| Mallodon dasystomus | Cerambycidae | A methyl-branched CHC required for full mating behavior expression. scienceopen.com |

Epicuticular wax covers the surface of higher plants, forming a protective layer that minimizes water loss and offers defense against herbivores and pathogens. researchgate.net This wax is a complex mixture of long-chain aliphatic compounds, including hydrocarbons, fatty acids, alcohols, and esters. researchgate.net this compound has been identified as a constituent of the surface waxes of several plants.

For example, it is found in the leaf wax of witch hazel (Hamamelis virginiana). nih.govthegoodscentscompany.com It has also been detected in the leaf waxes of Morettia phillaeana, a plant adapted to arid environments, and in Solanum tuberosum (potato), where it contributes to reducing water loss and deterring herbivores. researchgate.net Furthermore, this compound has been identified in the phytochemical analysis of Azadirachta indica (neem) and Portulaca quadrifida. core.ac.ukbdu.edu.et In wheat (Triticum aestivum), methyl-branched alkanes, including isomers of methylpentacosane, are among the cuticular waxes whose composition varies between different cultivars and between leaf and stem cuticles. mdpi.com

Table 2: Plant Species Containing this compound in their Surface Waxes

| Plant Species | Family | Part of Plant |

| Hamamelis virginiana (Witch Hazel) | Hamamelidaceae | Leaf oil. nih.govthegoodscentscompany.com |

| Morettia phillaeana | Brassicaceae | Leaf epicuticular wax. researchgate.net |

| Solanum tuberosum (Potato) | Solanaceae | Leaf wax. |

| Azadirachta indica (Neem) | Meliaceae | Not specified. core.ac.uk |

| Portulaca quadrifida | Portulacaceae | Whole plant. bdu.edu.et |

| Triticum aestivum (Wheat) | Poaceae | Leaf and stem cuticles. mdpi.com |

This compound has been identified as a metabolite in certain microorganisms. For instance, it was detected in the ethyl acetate (B1210297) extract of the marine actinomycete Streptomyces levis strain KS46. nih.gov Actinomycetes are known for producing a wide array of secondary metabolites with diverse biological activities. nih.gov Additionally, 2-methylhexacosane (B75612), a closely related compound, has been found in other Streptomyces species and is noted for its antimicrobial properties. researchgate.net

Extremophiles are microorganisms that thrive in extreme environments and have developed unique adaptations to survive, including the production of protective compounds called extremolytes. nih.goveolss.net While the direct production of this compound by extremophiles as an extremolyte is not explicitly documented in the provided search results, the presence of long-chain hydrocarbons in microorganisms from various environments suggests their potential role in cellular structure and protection.

Geochemical Presence and Biomarker Applications

Hydrocarbons, including this compound, are preserved in the geological record and serve as valuable biomarkers for understanding the origin and history of organic matter in sedimentary rocks and crude oil.

Petroleum is a complex mixture of hydrocarbons formed from the remains of ancient organisms, primarily zooplankton and algae, buried in sedimentary rocks and subjected to heat and pressure over millions of years. libretexts.org The composition of crude oil includes a vast array of hydrocarbons, and the presence of specific molecules, known as biomarkers, provides evidence of its biological origin. encyclopedie-environnement.org These biomarkers are organic compounds derived from living organisms that are preserved in sedimentary rocks. numberanalytics.com

Sedimentary rocks, formed by the accumulation and cementation of sediments, are the primary locations for fossil fuels. texasgateway.orgpsu.edu The analysis of hydrocarbons within these rocks is a key aspect of source rock evaluation in petroleum exploration. numberanalytics.comnumberanalytics.com While the direct identification of this compound in specific crude oil or sedimentary rock samples is not detailed in the provided search results, the general presence of branched alkanes as part of the complex hydrocarbon mixture is well-established.

Biomarkers are crucial tools in petroleum geochemistry for oil-source rock correlation, maturity assessment, and understanding the depositional environment of the source rock. numberanalytics.comnumberanalytics.com The distribution and abundance of different types of hydrocarbons, including n-alkanes and branched alkanes, can provide insights into the type of organic matter (e.g., marine algae, terrestrial plants) that formed the petroleum. mdpi.com

Hydrocarbon Content in Sedimentary Rocks and Crude Oil

Environmental Compartmentation and Anthropogenic Influence

The long-chain branched alkane, this compound, is a naturally occurring compound found in a variety of organisms. However, its distribution in the broader environment and the influence of human activities on its presence are areas of ongoing research. Studies have detected this compound in various environmental compartments, including soil and aquatic ecosystems, with indications of contributions from anthropogenic sources.

Limited but significant research has identified this compound in specific environmental contexts. For instance, it has been detected in petroleum-contaminated soil, suggesting that industrial activities such as crude oil extraction and refinement may contribute to its environmental presence. tdl.orgmdpi.com The compound has also been found in urban areas, which are characterized by a high density of anthropogenic sources. snu.ac.kr

In aquatic environments, this compound has been identified within the Baltic Sea food web. diva-portal.org Its presence in such ecosystems points to its potential for bioaccumulation. The compound has also been noted in studies of aquatic organisms in other contexts, further suggesting its distribution in water environments. e-fas.org

The presence of this compound in both natural and anthropogenically influenced settings highlights the complexity of its environmental distribution. While it is a natural product found in various plants and insects, its association with industrial and urban areas suggests that human activities likely play a role in its localized concentrations. nih.govpsu.ac.thscione.comusda.govcir-safety.org

Table 1: Detection of this compound in Various Environmental Samples

| Environmental Compartment | Sample Type | Location/Context | Notable Findings |

| Soil | Petroleum-contaminated soil | Industrial Area | Presence indicates potential for release from industrial activities. tdl.orgmdpi.com |

| Urban Environment | - | Urban Area, Korea | Detected in an environment with numerous anthropogenic sources. snu.ac.kr |

| Aquatic Ecosystem | Baltic Sea Food Web | Baltic Sea | Found to biomagnify, indicating persistence in the food web. diva-portal.org |

| Aquatic Organisms | Freshwater Snails | - | Identified in the tissues of Cipangopaludina lecythis. e-fas.org |

Chromatographic Separation Techniques for Isomeric Resolution

Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. nih.govjournalagent.com The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase. nih.govuspbpep.com For a compound like this compound, which is often found amongst a myriad of other hydrocarbons, chromatographic methods are indispensable.

High-Resolution Gas Chromatography (GC) Optimization

High-Resolution Gas Chromatography (GC) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. scioninstruments.com The optimization of GC methods is crucial for achieving the necessary resolution to separate this compound from its isomers. Key parameters for optimization include the choice of the capillary column, temperature programming, and carrier gas flow rate. chromatographyonline.comchromatographyonline.com

The selection of a capillary column with an appropriate stationary phase is paramount. Non-polar stationary phases are generally preferred for the analysis of hydrocarbons. The dimensions of the column, including its length, internal diameter, and film thickness, significantly impact separation efficiency. chromatographyonline.com Longer columns provide higher resolution but increase analysis time, while thicker films can enhance the retention of volatile compounds. chromatographyonline.com

Temperature programming, which involves systematically increasing the column temperature during the analysis, is essential for separating a wide range of hydrocarbons with varying boiling points. chromatographyonline.com An optimized temperature ramp ensures that all compounds, including the relatively high-boiling this compound, are eluted as sharp, well-defined peaks. The initial temperature, ramp rate, and final temperature must be carefully selected to maximize the separation between this compound and its close-eluting isomers.

The carrier gas flow rate also plays a critical role in chromatographic performance. Adjusting the flow rate can improve peak shape and reduce analysis time. chromatographyonline.com The Kovats retention index (RI) is a standardized method for reporting GC retention times, which helps in the identification of compounds by comparing experimental values with those in databases. For this compound on a standard non-polar column, reported Kovats retention indices are around 2564. nist.govnih.gov

Table 1: Reported Kovats Retention Indices for this compound on Non-Polar Columns

| Temperature (°C) | Kovats RI |

| 210 | 2562 |

| 220 | 2560 |

| 250 | 2564 |

This table presents a selection of experimentally determined Kovats retention indices for this compound at different isothermal temperatures, illustrating the data available for its identification. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the detection and identification power of mass spectrometry. scioninstruments.comresearchgate.net As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. scioninstruments.com The resulting mass spectrum serves as a molecular fingerprint, allowing for the definitive identification of the compound. nist.gov

For this compound, GC-MS analysis provides both qualitative and quantitative information. nist.gov The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (366.7 g/mol ), although it may be of low intensity. nist.govlibretexts.org The fragmentation pattern, characterized by clusters of peaks separated by 14 mass units (representing the loss of CH₂ groups), is indicative of a long-chain alkane. libretexts.org Specific fragment ions can help to pinpoint the location of the methyl branch.

GC-MS is also a highly sensitive technique, capable of detecting and quantifying trace amounts of this compound in complex mixtures such as those found in environmental or biological samples. scioninstruments.com For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored, thereby increasing sensitivity and reducing interferences from the matrix.

Multidimensional Chromatography Approaches for Complex Mixtures

For exceptionally complex samples where single-dimension GC is insufficient to resolve all components, multidimensional chromatography techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), offer significantly enhanced separation power. chromatographytoday.comwikipedia.org In GC×GC, the effluent from a primary GC column is subjected to a second, different separation on a secondary column. wikipedia.org This is achieved by using two columns with different stationary phases, providing an orthogonal separation mechanism. chromatographytoday.com

This approach is particularly beneficial for separating isomeric compounds that may co-elute on a single column. The increased peak capacity of GC×GC allows for a more detailed characterization of complex hydrocarbon mixtures, facilitating the unambiguous identification of this compound even when it is present as a minor component. The resulting data is typically presented as a two-dimensional chromatogram, or contour plot, where compounds are separated based on their properties on both columns.

Spectroscopic Techniques for Definitive Structural Assignments

While chromatography is essential for separation, spectroscopic techniques are required for the definitive elucidation of a molecule's structure. numberanalytics.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biosynthetic Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. In the context of this compound, ¹H and ¹³C NMR spectroscopy can confirm the presence of the methyl branch and its position along the pentacosane (B166384) chain. While obtaining NMR spectra for a single, isolated long-chain alkane is straightforward, its real power in this context lies in its application to biosynthetic studies using isotopic labeling. nih.gov

By feeding organisms with precursors enriched with stable isotopes like ¹³C, researchers can trace the metabolic pathways leading to the synthesis of compounds like this compound. nih.gov The position of the ¹³C label in the final product, as determined by ¹³C NMR, can reveal key details about the biosynthetic process. This approach is invaluable for understanding how organisms produce these specific branched-chain hydrocarbons.

Advanced Mass Spectrometry Fragmentation Analysis

Advanced mass spectrometry techniques, particularly those coupled with high-resolution mass analyzers like time-of-flight (TOF) or Orbitrap, provide highly accurate mass measurements for both the molecular ion and its fragments. nih.gov This high mass accuracy allows for the determination of the elemental composition of ions, which is crucial for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass.

The fragmentation patterns of alkanes in electron ionization (EI) mass spectrometry are well-characterized. The cleavage of C-C bonds is a common fragmentation pathway, leading to a series of carbocation fragments. libretexts.orgorgchemboulder.com For branched alkanes like this compound, fragmentation is often favored at the branch point due to the increased stability of the resulting secondary or tertiary carbocation. Analyzing the relative abundances of these fragment ions in the mass spectrum can help to deduce the branching position.

For instance, the fragmentation of this compound would be expected to produce characteristic ions resulting from cleavage at the C2-C3 bond. The analysis of these fragmentation patterns, often aided by comparison to spectral libraries and theoretical fragmentation models, provides strong evidence for the structural assignment of this compound. nist.govdocbrown.info

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The accurate analysis of this compound from environmental and biological samples is critically dependent on the initial sample preparation and extraction steps. These processes are designed to isolate the analyte of interest from a complex matrix, remove interfering substances, and concentrate the sample for instrumental analysis. The choice of method is dictated by the nature of the sample matrix and the physicochemical properties of this compound.

For biological matrices, such as insect cuticles or plant tissues, solvent extraction is a commonly employed technique. eje.cz The selection of an appropriate solvent is crucial for efficient extraction. Hexane is frequently used for the extraction of cuticular hydrocarbons due to its non-polar nature, which is compatible with the long-chain alkanes like this compound. eje.cz The duration of the extraction can vary, with studies reporting times ranging from a few minutes to several hours. eje.cz It is important to optimize the extraction time to ensure maximum recovery of the analyte without extracting excessive amounts of interfering compounds from internal tissues. eje.cz

In a study analyzing the leaf extracts of various plants, dichloromethane (B109758) was utilized as the extraction solvent. scione.com The resulting extract was then purified using a silica (B1680970) gel column to remove polar impurities before analysis by Gas Chromatography-Mass Spectrometry (GC-MS). scione.com This cleanup step is essential for obtaining a clean chromatogram and accurate identification of the target compound.

For environmental matrices, such as coal tar slag, more rigorous extraction techniques may be necessary. Subcritical fluid extraction using butane (B89635) has been demonstrated for the extraction of aliphatic hydrocarbons. mdpi.com This method involves multiple extraction cycles to ensure the exhaustive removal of the target compounds. mdpi.com

Modern sample preparation techniques like Solid-Phase Microextraction (SPME) offer a solventless and often faster alternative to traditional liquid-liquid or solid-liquid extraction. researchgate.netresearchgate.net SPME can be applied in different modes, including direct immersion (DI-SPME) and headspace (HS-SPME), to extract analytes from various sample types. researchgate.net These techniques are particularly advantageous for the analysis of volatile and semi-volatile compounds and have been successfully used for the analysis of metabolites in biological samples. researchgate.netnih.gov

The table below summarizes various sample preparation and extraction protocols that can be adapted for the analysis of this compound.

| Matrix Type | Extraction Technique | Solvent/Fiber | Key Parameters | Reference |

| Insect Cuticle | Solvent Extraction | n-Hexane | Extraction time (1-24 hours), vortex mixing | eje.cz |

| Plant Leaves | Solvent Extraction & Column Chromatography | Dichloromethane, Silica Gel | Purification step to remove interferences | scione.com |

| Coal Tar Slag | Subcritical Fluid Extraction | Butane | Multiple extraction cycles at elevated temperature (60°C) | mdpi.com |

| General Biological/Environmental | Solid-Phase Microextraction (SPME) | Various fiber coatings | Direct Immersion (DI) or Headspace (HS) mode, optimization of extraction and desorption times | researchgate.netresearchgate.net |

Development of Quantitative Analytical Protocols

Following sample preparation, the development of a robust and validated quantitative analytical protocol is essential for determining the concentration of this compound in a given sample. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the most powerful and widely used technique for the analysis of long-chain hydrocarbons.

The GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. A non-polar capillary column, such as one coated with 5% diphenyl–95% dimethyl polysiloxane, is typically used for the separation of hydrocarbons. The temperature program of the GC oven is carefully optimized to achieve good resolution between this compound and other closely eluting compounds. eje.cz

The mass spectrometer serves as the detector, providing both qualitative and quantitative information. In the electron impact (EI) ionization mode, the molecule fragments in a characteristic pattern, which can be used for identification by comparing the resulting mass spectrum with a library database like the NIST/EPA NIH Library. eje.cz For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored. This significantly enhances the sensitivity and selectivity of the analysis.

High-Performance Liquid Chromatography (HPLC) can also be utilized for the analysis of long-chain alkanes, although it is less common than GC. escholarship.orgscielo.br A reverse-phase C18 column is typically employed, and the mobile phase often consists of a mixture of organic solvents like acetonitrile, methanol, and hexane. scielo.brsielc.com Detection can be achieved using a UV detector, although the sensitivity for saturated hydrocarbons is generally low. scielo.br

The validation of the analytical method is a critical step to ensure the reliability of the results. This involves determining key parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity of the calibration curve, and the precision and accuracy of the method. The use of an internal standard is highly recommended to correct for variations in sample injection volume and instrument response.

The following table outlines the key aspects of developing a quantitative analytical protocol for this compound.

| Analytical Technique | Column | Mobile Phase/Carrier Gas | Detection | Key Quantitative Parameters | Reference |

| GC-MS | Non-polar capillary (e.g., HP-5MS) | Helium | Mass Spectrometry (Scan or SIM mode) | LOD, LOQ, Linearity, Precision, Accuracy | eje.cznih.gov |

| HPLC-UV | Reverse-phase C18 | Acetonitrile/Methanol/Hexane | UV (e.g., 205 nm) | LOD, LOQ, Linearity, Repeatability | scielo.br |

Overview of Research Paradigms for Hydrocarbon Analysis

The analysis of hydrocarbons, particularly complex mixtures found in nature, relies on a suite of sophisticated analytical techniques. Gas chromatography (GC) is a cornerstone of hydrocarbon analysis, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). researchgate.netscirp.orgastm.org These methods allow for the separation, identification, and quantification of individual components in a mixture. researchgate.netusgs.gov

Detailed hydrocarbon analysis (DHA) is a specialized GC technique used extensively in the petrochemical industry to characterize fuels like gasoline. peakscientific.com For the structural elucidation of complex molecules, nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, is an invaluable tool. In environmental and geological studies, isotope analysis, using techniques like gas chromatography-isotope ratio mass spectrometry (GC-IRMS), can help trace the origin and fate of hydrocarbons. researchgate.net

The general workflow for analyzing hydrocarbons in a sample involves several key steps:

Extraction: Isolating the hydrocarbon fraction from the sample matrix.

Fractionation: Separating the complex mixture into simpler groups of compounds. researchgate.net

Separation and Identification: Using chromatographic and spectrometric techniques to separate and identify individual compounds. researchgate.net

Structure Elucidation: Determining the precise chemical structure of the identified compounds. researchgate.net

Scope and Contributions of 2 Methylpentacosane Studies

2-Methylpentacosane, a saturated hydrocarbon with the chemical formula C26H54, has been the subject of focused research that has contributed to a deeper understanding of methyl-branched alkanes. nih.gov Studies have detailed its chemical and physical properties, which are essential for its identification and for understanding its behavior in various systems.

Research has also explored the synthesis of this compound and other methyl-branched alkanes. nih.gov These synthetic routes are crucial for producing pure standards for analytical purposes and for structure-activity relationship studies, particularly in the context of insect pheromones. nih.govsioc-journal.cn For example, the synthesis of enantiomers (mirror-image isomers) of methyl-branched alkanes has been critical in determining the specific stereochemistry required for biological activity in insects. nih.gov

Furthermore, this compound has been identified as a component of the cuticular lipids in various insects, including some species of aphids. It has also been found in certain plants, such as witch hazel. nih.govthegoodscentscompany.com The presence of this compound in these organisms highlights its role in chemical communication and defense.

Below are interactive data tables summarizing the key properties and identification details of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H54 | nih.gov |

| Molecular Weight | 366.71 g/mol | chemeo.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 629-87-8 | nih.gov |

| Boiling Point (estimated) | 389.86 °C @ 760.00 mm Hg | perflavory.com |

| Flash Point (estimated) | 299.00 °F (148.20 °C) | perflavory.com |

| LogP (Octanol/Water Partition Coefficient) | 10.244 | chemeo.com |

Table 2: Identification and Spectral Data for this compound

| Identifier/Spectrum | Details | Source |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(C)C | nih.gov |

| InChIKey | ZRNSSRODJSSVEJ-UHFFFAOYSA-N | nih.gov |

| Kovats Retention Index (Standard non-polar) | 2562 - 2565.3 | nih.gov |

| GC-MS Top Peak (m/z) | 57 | nih.gov |

| GC-MS 2nd Highest Peak (m/z) | 71 | nih.gov |

The Chemical Compound this compound: Occurrence and Distribution

The saturated branched-chain hydrocarbon this compound is a naturally occurring compound found across various biological and geological systems. This article explores its presence in the biological world, particularly as a component of insect cuticular hydrocarbons and plant surface waxes, and its significance in geochemical contexts as a biomarker.

Biosynthetic Pathways and Enzymatic Mechanisms of Methyl Branched Alkanes

Elucidation of Precursor Incorporation in 2-Methylpentacosane Synthesis

The biosynthesis of methyl-branched alkanes, including this compound, involves the assembly of the carbon skeleton from smaller precursor molecules. Isotopic labeling studies have been fundamental in identifying these precursors and understanding how they are incorporated.

Role of Acetate (B1210297) and Propionate (B1217596) Derivatives

The backbone of long-chain hydrocarbons is constructed primarily from two-carbon units derived from acetate. In the synthesis of methyl-branched alkanes, a propionate derivative, methylmalonyl-CoA, serves as the donor for the methyl branch.

Research using carbon-13 NMR has conclusively shown the distinct roles of these precursors. In studies on related methylalkanes like 3-methylpentacosane, [1-¹³C]acetate was found to label even-numbered carbons (e.g., C-2, C-6, C-24), while [2-¹³C]acetate labeled odd-numbered carbons (e.g., C-1, C-5, C-23). nih.gov This pattern is consistent with an elongation-decarboxylation pathway where acetate units are sequentially added. nih.gov

Conversely, when [1-¹³C]propionate is administered, the label is incorporated specifically at the carbon adjacent to the tertiary carbon of the methyl branch. For 3-methylalkanes, this means carbon-4 is exclusively labeled by the carboxyl carbon of propionate. nih.gov This demonstrates that propionate, in the form of methylmalonyl-CoA, is incorporated as a single unit during the chain elongation process to create the branch. nih.gov This process indicates that the methyl branching group is inserted early in the chain elongation process.

Contribution of Amino Acids (Valine, Isoleucine, Methionine)

Several amino acids can be catabolized to produce propionyl-CoA or succinyl-CoA, which can then be converted to methylmalonyl-CoA, the direct precursor for methyl branches. Radiotracer studies have demonstrated that the carbon skeletons of valine, isoleucine, and methionine can serve as donors for the methyl branch group.

Valine and Isoleucine: The catabolism of these branched-chain amino acids directly yields propionyl-CoA or its precursors. In the German cockroach, both [G-³H]valine and [4,5-³H]isoleucine were shown to effectively label the hydrocarbon fraction, with isoleucine showing a particularly high rate of incorporation. For 2-methylalkanes with an even number of carbons in the total chain, valine is a key precursor, while the amino acid leucine (B10760876) is the precursor for 2-methylalkanes with an odd number of carbons, such as this compound. annualreviews.orgcapes.gov.br

Methionine: Methionine can also be metabolized to propionyl-CoA and subsequently contribute to methyl-branched alkane synthesis.

The conversion of these amino acids into methylmalonyl-CoA provides an essential source of the branching units used by the fatty acid synthesis machinery.

Fatty Acid Synthesis (FAS) Systems in Branched-Chain Hydrocarbon Production

The synthesis of the fatty acid precursors for hydrocarbons is carried out by Fatty Acid Synthase (FAS) enzymes. The production of methyl-branched alkanes requires a specialized FAS system capable of incorporating methylmalonyl-CoA in place of malonyl-CoA at specific points during chain elongation. annualreviews.orgresearchgate.net

Insects possess multiple FAS enzymes, with distinct roles and subcellular locations. The synthesis of straight-chain fatty acids is typically handled by a cytosolic FAS, while a separate microsomal FAS is responsible for producing the methyl-branched fatty acid precursors. plos.orgoup.com This microsomal FAS selectively incorporates methylmalonyl-CoA, which leads to the formation of a methyl-branched acyl-CoA chain. researchgate.net This chain is then further elongated, reduced to an aldehyde, and finally decarbonylated to produce the final hydrocarbon. annualreviews.orgresearchgate.net The stereochemistry of the methyl branch is likely determined by the enoyl-ACP reductase domain of the FAS during the reduction of the α,β-unsaturated thioester intermediate. pnas.org

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of specific hydrocarbon profiles is under tight genetic control, involving a suite of genes that code for the necessary enzymes. researchgate.netbiorxiv.org Key gene families include those for Fatty Acid Synthases (FAS), elongases (ELO), reductases, and cytochrome P450 decarbonylases (CYP4G). oup.comresearchgate.net

Molecular studies, particularly using RNA interference (RNAi), have been instrumental in identifying the specific genes responsible for methyl-branched alkane synthesis.

Fatty Acid Synthase (FAS) Genes: In Drosophila melanogaster, the genome contains multiple FAS genes. RNAi knockdown of the gene FASN2 (also referred to as CG3524) was found to dramatically decrease the production of 2-methylalkanes without affecting n-alkanes or alkenes. annualreviews.orgnih.govelifesciences.org This provides strong evidence that this specific FAS is required for synthesizing the precursors for 2-methylalkanes. annualreviews.org This gene is expressed in the oenocytes, which are the primary site of hydrocarbon synthesis in insects. annualreviews.org

Elongase (ELO) Genes: After the initial branched-chain fatty acid is formed by FAS, elongase enzymes are responsible for extending the carbon chain to its final length (e.g., C26 for the this compound precursor). plos.org Different elongases exhibit specificity for substrates of different lengths, and their differential expression can determine the final chain length distribution of the hydrocarbon profile. plos.orgu-tokyo.ac.jp

The coordinated expression of specific FAS and elongase genes in the oenocytes ensures the production of the correct very-long-chain methyl-branched fatty acid, which is the ultimate precursor to this compound. researchgate.net

Isotopic Labeling Strategies in Pathway Delineation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and delineate biosynthetic pathways. creative-proteomics.com By introducing molecules containing stable isotopes (like ¹³C or ²H) or radioisotopes (like ¹⁴C or ³H), scientists can track their incorporation into the final product, providing definitive evidence of precursor-product relationships. nih.govbiorxiv.org

The general principle involves introducing a labeled precursor into the organism and then extracting the compound of interest after a period of time. creative-proteomics.com The location and amount of the isotopic label in the final product are then determined using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is particularly useful for determining the exact position of a ¹³C label within a molecule. nih.gov As described in section 4.1.1, ¹³C-NMR studies using labeled acetate and propionate were crucial in demonstrating that propionate is incorporated as the second unit in the biosynthesis of 3-methylalkanes. nih.gov

Mass Spectrometry (MS): MS can detect the mass increase in a molecule due to the incorporation of stable isotopes. Gas chromatography coupled with mass spectrometry (GC-MS) is often used to separate and identify labeled hydrocarbons. capes.gov.br

Radiotracer Analysis: The use of radioisotopes like ¹⁴C allows for sensitive detection of labeled compounds. Radio-gas-liquid chromatography can separate different hydrocarbons and quantify the amount of radioactivity in each, showing which compounds were synthesized from the labeled precursor.

These labeling strategies have been indispensable in confirming that 2-methylalkanes are formed from an initial primer derived from an amino acid (like leucine for odd-numbered chains), followed by elongation with acetate units and subsequent decarbonylation. annualreviews.orgcapes.gov.br

Environmental Fate, Transport, and Biogeochemical Transformations of 2 Methylpentacosane

Microbial Biodegradation Mechanisms and Pathways

Microorganisms play a pivotal role in the natural attenuation of hydrocarbons, including branched alkanes like 2-methylpentacosane. nih.govresearchgate.net The structural complexity of these compounds, however, often makes them more resistant to degradation than their linear counterparts. nih.gov

Aerobic and Anaerobic Degradation Processes

The breakdown of this compound can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, with aerobic processes generally being more efficient. slideshare.net

Aerobic Degradation: In the presence of oxygen, microorganisms employ oxygenase enzymes to initiate the degradation of alkanes. frontiersin.orgnih.gov The most common pathway involves the terminal oxidation of the alkane to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. nih.govlibretexts.org This fatty acid can then enter the β-oxidation pathway, generating acetyl-CoA for the cell's metabolic needs. nih.govlibretexts.org For branched alkanes, such as this compound, the presence of a methyl group can hinder this process, sometimes requiring alternative enzymatic strategies like α-oxidation or ω-oxidation to bypass the branch point. researchgate.net

Anaerobic Degradation: In the absence of oxygen, a different set of microbial processes takes over. frontiersin.org Anaerobic degradation is often slower and relies on alternative electron acceptors like nitrate, sulfate, or carbon dioxide. slideshare.netfrontiersin.org A key mechanism for anaerobic alkane activation is the addition of fumarate (B1241708) to the hydrocarbon, a reaction catalyzed by enzymes like alkylsuccinate synthase. nih.govnih.gov This process has been observed for both linear and branched alkanes. nih.govfrontiersin.org For branched alkanes, the initial enzymatic attack can be more challenging. researchgate.net

Microbial Consortia and Enzyme Systems Involved in Branched Alkane Metabolism

The complete degradation of complex organic molecules like this compound often requires the synergistic action of a diverse microbial community, or consortium. frontiersin.orgresearchgate.net

Microbial Consortia: Different microbial species within a consortium can possess complementary metabolic capabilities. Some may specialize in the initial breakdown of the complex hydrocarbon, while others utilize the intermediate products. frontiersin.org For instance, in methanogenic consortia, syntrophic bacteria first break down the hydrocarbons into simpler compounds like acetate (B1210297), hydrogen, and carbon dioxide, which are then consumed by methanogenic archaea to produce methane. frontiersin.org Such consortia have been enriched from environments like oil reservoirs and have shown the ability to degrade crude oil components. frontiersin.org

Enzyme Systems: A variety of enzymes are involved in the metabolism of branched alkanes. Under aerobic conditions, key enzymes include:

Cytochrome P450 monooxygenases (CYP450s): These are a diverse family of enzymes capable of hydroxylating a wide range of substrates, including branched alkanes. nih.gov

AlkB-related alkane hydroxylases: These non-heme iron monooxygenases are also crucial for the initial oxidation of medium-chain alkanes. nih.gov

AlmA and LadA-type alkane hydroxylases: These enzymes are involved in the degradation of long-chain alkanes. nih.gov

Under anaerobic conditions, the primary enzyme system for alkane activation involves alkylsuccinate synthase (AssA) , which catalyzes the addition of fumarate to the alkane. frontiersin.orgawi.de

Abiotic Degradation Pathways (e.g., Photodegradation, Oxidation)

Besides microbial action, abiotic factors can also contribute to the transformation of this compound in the environment.

Photodegradation: Sunlight, particularly in the presence of photosensitizing molecules, can induce the breakdown of long-chain alkanes. libretexts.org This process, known as photodegradation, can be significant in surface waters and on terrestrial surfaces exposed to light. The presence of other compounds, such as polycyclic aromatic hydrocarbons (PAHs), can sometimes accelerate the photodegradation of n-alkanes. researchgate.net The reactions are often initiated by photochemically produced species like hydroxyl radicals (OH), which can abstract hydrogen atoms from the alkane chain, leading to a cascade of further reactions. libretexts.org

Oxidation: Chemical oxidation can also play a role in the degradation of this compound. Ozone (O₃) and other atmospheric oxidants can react with alkanes, particularly if they have undergone initial transformations to form more reactive intermediates. copernicus.org For example, the reaction of long-chain alkanes with OH radicals can lead to the formation of products that are more susceptible to ozonolysis. copernicus.org

Sorption, Volatilization, and Mobility in Environmental Compartments

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, primarily its low water solubility and high hydrophobicity.

Sorption: Due to its nonpolar nature, this compound has a strong tendency to adsorb to organic matter in soil and sediment. researchgate.net This sorption process reduces its concentration in the water phase and consequently limits its mobility. The extent of sorption is influenced by factors such as the organic carbon content of the soil or sediment and the particle size distribution.

Volatilization: While long-chain alkanes are generally considered to have low volatility, some loss to the atmosphere can occur, particularly from surface waters and soils. researchgate.netgoogle.com The rate of volatilization is dependent on factors like temperature, air and water flow rates, and the compound's vapor pressure.

Mobility: The mobility of this compound in the environment is generally low. aloki.hu Its strong affinity for particulate matter means it is less likely to be transported over long distances in water. However, it can be transported along with eroded soil particles. In subsurface environments, its movement with groundwater is significantly retarded by sorption to the aquifer matrix.

Bioaccumulation and Trophic Transfer in Ecological Systems

Bioaccumulation: Bioaccumulation is the process by which a substance is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. slideshare.net Due to its high lipophilicity (fat-loving nature), this compound has the potential to bioaccumulate in the fatty tissues of organisms. diva-portal.org The extent of bioaccumulation is often expressed by the bioaccumulation factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the water. mdpi.com

Trophic Transfer: Trophic transfer, or biomagnification, refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain. slideshare.net As predators consume prey containing bioaccumulated this compound, the compound can be transferred and further concentrated up the food web. diva-portal.org The trophic magnification factor (TMF) is a measure of this biomagnification. sfu.ca A study of the Baltic Sea food web identified this compound and reported a trophic magnification factor, indicating its potential to biomagnify. diva-portal.org The hydrophobicity of a compound is a key factor influencing its potential for trophic transfer. mdpi.com

Ecological and Inter Species Roles of 2 Methylpentacosane

Role in Insect Chemical Communication and Pheromone Systems

In the intricate world of insect communication, chemical signals are paramount. Cuticular hydrocarbons, once thought to serve primarily as a waterproof barrier, are now understood to be a key medium for conveying complex information. annualreviews.organnzool.netoup.com These compounds form a species-specific and often caste- and sex-specific chemical signature on the insect's outer surface. annualreviews.orgpnas.org 2-Methylpentacosane is a notable component of these chemical profiles in several insect species, contributing to the complex language of pheromones that governs social behavior and reproduction. pnas.orgresearchgate.net

The specific blend of CHCs on an insect's cuticle acts as a chemical identity card, allowing insects to recognize kin, mates, and colony members, while distinguishing them from outsiders or different social castes. oup.compnas.org

Caste Recognition: In social insects like termites, the differentiation of tasks and reproductive roles is critical for colony survival and is often regulated by chemical cues. pnas.orgpnas.org In the eastern subterranean termite, Reticulitermes flavipes, CHC profiles vary significantly between the reproductive castes (queens and kings) and the non-reproductive worker caste. pnas.orgresearchgate.net Research has identified this compound as one of the primary indicators of a worker-type CHC profile. pnas.orgpnas.orgresearchgate.net Its relative abundance, along with other short-chain alkanes like tetracosane (B166392) and pentacosane (B166384), distinguishes workers from reproductives, who have higher proportions of long-chain compounds (≥35 carbons). oup.compnas.org This chemical distinction is vital for maintaining the social structure and ensuring that workers care for the vital reproductive individuals. pnas.org

Table 1: Role of this compound in Caste Recognition in the Termite Reticulitermes flavipes

| Caste | Key Hydrocarbon Indicators | Role of this compound |

| Worker | Tetracosane, 2-methyltetracosane, pentacosane, this compound, 3-methylpentacosane | A primary indicator of the worker phenotype. pnas.orgpnas.orgresearchgate.net |

| Reproductive (Queen/King) | n-C21 (Heneicosane), Tricosane, Alkanes with chain length ≥35 carbons | Significantly lower proportion compared to workers. oup.compnas.org |

Species and Sex Recognition: The unique composition of CHCs allows insects to identify suitable mates of the same species and correct sex, preventing costly hybridization. annualreviews.orgmdpi.com While direct evidence for this compound as a sex pheromone is specific to certain contexts, the role of closely related methyl-branched alkanes is well-documented. For instance, 2-methylhexacosane (B75612), a compound with a similar structure, is a key component of the contact sex pheromone for the longhorned beetle Mallodon dasystomus. researchgate.net In Drosophila, 2-methylhexacosane and 2-methyloctacosane (B72815) are considered part of an ancestral, sexually monomorphic pheromone system that signals attraction. pnas.org This suggests that 2-methylalkanes as a class, including this compound, are fundamentally important in mediating mating behaviors. annualreviews.orgresearchgate.net

The primary and most universal function of the CHC layer is to protect the insect from its environment. annualreviews.orgnih.gov

Desiccation Resistance: As a major component of the insect epicuticle, the waxy layer of CHCs provides the primary barrier against evaporative water loss. annualreviews.orgresearchgate.net This waterproofing is critical for survival in terrestrial environments. annualreviews.orgnih.gov The physical properties of the CHC blend, such as its melting point and viscosity, are crucial for its effectiveness. researchgate.net The presence of methyl-branched alkanes like this compound lowers the melting point of the wax layer compared to straight-chain n-alkanes. This ensures the cuticular wax remains a flexible, semi-fluid barrier over a range of ambient temperatures, maintaining its protective function without becoming brittle. researchgate.net

Cuticular Hydrocarbons as Species, Caste, and Sex Recognition Signals

Contribution to Plant Physiological Processes (e.g., Water Retention)

This compound is not exclusive to the animal kingdom; it has also been identified in the cuticular waxes of plants, such as witch hazel (Hamamelis virginiana). nih.gov Plant cuticular waxes serve analogous functions to those in insects, primarily forming a protective layer on the epidermis of leaves, stems, and fruits. mdpi.com

This wax layer is crucial for plant survival, as it is the main barrier limiting water loss through transpiration. mdpi.com By being a component of this lipid film, this compound contributes to the plant's ability to retain water, a critical adaptation for surviving periods of drought, high temperatures, and low humidity. mdpi.com For example, a related compound, 2-methylhexacosane, is found in the leaf waxes of potato (Solanum tuberosum), where it aids in reducing water loss and deterring herbivores.

Table 2: Documented Occurrences and Roles of this compound

| Organism Group | Species Example(s) | Documented or Inferred Role |

| Insects | Reticulitermes flavipes (Termite) pnas.orgpnas.org | Caste Recognition Signal (Worker Profile) pnas.orgpnas.orgresearchgate.net |

| Cryptotermes brevis, Coptotermes formosanus (Termites) nih.gov | Component of Cuticular Hydrocarbons nih.gov | |

| Plants | Hamamelis virginiana (Witch Hazel) nih.gov | Component of Cuticular Wax, Water Retention nih.gov |

Interactions with Other Organisms in Ecosystems (e.g., Predator-Prey)

The chemical cues present on an insect's cuticle are not private channels; they can be intercepted by other organisms, leading to complex ecological interactions. annualreviews.orgnumberanalytics.com CHCs, including this compound, can act as kairomones—chemical signals that benefit the receiver (e.g., a predator) at the expense of the emitter (the prey). annualreviews.orgd-nb.info

Many parasitic wasps and other predators have evolved to use the specific CHC profiles of their hosts to locate and identify them. annualreviews.orgd-nb.info The unique blend of hydrocarbons on a host larva, which can include this compound, serves as a reliable chemical signature that allows the parasitoid to distinguish suitable hosts from non-host species. d-nb.info For example, the larval ectoparasitoid Holepyris sylvanidis recognizes its beetle host larvae based on their CHC profile, which contains a mix of linear and methyl-branched alkanes. d-nb.info This demonstrates that a compound like this compound, while providing essential functions for the insect that produces it, can simultaneously make it a detectable target in the broader ecosystem, playing a crucial role in shaping predator-prey dynamics. annualreviews.orgnumberanalytics.com

Synthetic Chemistry Approaches to 2 Methylpentacosane and Its Analogs

Development of Stereoselective Synthetic Methodologies for Methyl-Branched Alkanes

The synthesis of methyl-branched alkanes necessitates methodologies that can precisely control the position and stereochemistry of the methyl group. A variety of synthetic strategies have been employed to prepare these complex molecules. tandfonline.com

Common approaches often involve the coupling of smaller, chiral building blocks. Grignard reactions and Wittig couplings are frequently utilized to form the carbon-carbon bonds necessary to construct the long alkyl chain. tandfonline.comresearchgate.netresearchgate.netresearchgate.net For instance, the synthesis of (S)-3-methylpentacosane has been achieved through the addition of a Grignard reagent to an aldehyde derived from a chiral source, (S)-1-bromo-2-methylbutane. researchgate.net Another approach involved a Wittig coupling of a chiral phosphonium (B103445) salt with an aldehyde. researchgate.netresearchgate.net

To overcome challenges such as low solubility of intermediates and difficulty in purification, a facile three-step synthesis was developed. tandfonline.com This method involves the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane, followed by bisalkylation of the resulting bis(dithianyl)alkane intermediate with a 1-bromoalkane. tandfonline.com The final step is desulfurization using Raney nickel to yield the desired long-chain alkane. tandfonline.com This methodology has been successfully used to synthesize several mid-chain methylated alkanes. tandfonline.com

Stereoselective synthesis often employs chiral auxiliaries or precursors. For example, the synthesis of both enantiomers of 13-methylheptacosane (B13785746) started from the enantiomers of citronellal. researchgate.net In another instance, (S)-2-methylbutan-1-ol served as the chiral source for the synthesis of (S)-3-methylpentacosane and its analogs. researchgate.net The use of Evans' chiral auxiliary has also been reported for the asymmetric methylation to create chiral centers. researchgate.netmdpi.com

Table 1: Methodologies for Stereoselective Synthesis of Methyl-Branched Alkanes

| Methodology | Key Reactions | Starting Materials (Examples) | Target Compound (Examples) |

| Grignard Reaction | Grignard reagent addition to aldehyde | (S)-1-bromo-2-methylbutane | (S)-3-methylpentacosane researchgate.net |

| Wittig Coupling | Wittig reaction between phosphonium salt and aldehyde | (S)-2-methylbutan-1-ol | (S)-3-methylpentacosane researchgate.netresearchgate.net |

| Dithiane Alkylation | Alkylation of 1,3-dithiane, desulfurization | α,ω-dibromoalkane, 1-bromoalkane | Mid-chain methylated alkanes tandfonline.com |

| Chiral Auxiliary | Asymmetric methylation | (S)-Evans' chiral auxiliary, tetradecanoic acid | (S)-2-methyltetradecan-1-ol researchgate.net |

Total Synthesis Strategies and Precursor Derivatization

The total synthesis of 2-methylpentacosane and its analogs often involves a multi-step approach starting from commercially available or readily synthesized precursors. Retrosynthetic analysis helps in breaking down the target molecule into simpler, achievable starting materials. researchgate.netplymouth.ac.uk

A common strategy involves the creation of a key intermediate which is then elaborated to the final product. For example, in the synthesis of (S)-3-methylpentacosane, a key step was the formation of a chiral phosphonium salt which then underwent a Wittig reaction. researchgate.netresearchgate.net

Precursor derivatization is a critical aspect of these syntheses. Functional groups are often introduced to facilitate key bond-forming reactions and are subsequently removed. For instance, alcohols can be converted to tosylates to serve as good leaving groups in coupling reactions. researchgate.net Aldehydes and ketones are common intermediates for chain elongation via Grignard or Wittig reactions. researchgate.netstackexchange.com The use of protecting groups is also essential to prevent unwanted side reactions.

Derivatization is also employed to enhance the volatility and improve the separation of these long-chain alkanes during analysis by gas chromatography (GC). mdpi.com Silylation, for example, is a common technique used to derivatize hydroxyl groups before GC-MS analysis. mdpi.com

Table 2: Examples of Precursor Derivatization in Alkane Synthesis

| Precursor Functional Group | Derivatized Functional Group | Reagent/Reaction | Purpose |

| Alcohol (-OH) | Tosylate (-OTs) | TsCl, pyridine | Create a good leaving group for coupling reactions researchgate.net |

| Carboxylic Acid (-COOH) | Ester (-COOR) | Alcohol, acid catalyst | Protection or activation stackexchange.com |

| Aldehyde (-CHO) / Ketone (C=O) | Alkene (C=C) | Wittig reagent | Chain elongation researchgate.netstackexchange.com |

| Hydroxyl (-OH) | Trimethylsilyl ether (-OTMS) | MSTFA | Increase volatility for GC-MS analysis mdpi.com |

Characterization of Synthetic Intermediates and Products

The characterization of synthetic intermediates and the final product is crucial to confirm the structure and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon skeleton and the position of the methyl branch. nih.govspectrabase.comnist.govresearchgate.net In the ¹³C NMR spectrum of this compound, specific chemical shifts are expected for the methyl carbons, the methine carbon at the branch point, and the various methylene (B1212753) carbons along the long chain. nih.govspectrabase.com

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing these volatile compounds. nih.govnist.govscione.com The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (366.7 g/mol ) and a characteristic fragmentation pattern that can help confirm the structure. nih.govnist.gov High-temperature gas chromatography (HTGC) is particularly advantageous for analyzing high-molecular-weight alkanes. tandfonline.com

Gas Chromatography (GC): The purity of the synthesized this compound is often assessed by GC, and its retention index (Kovats retention index) on a non-polar column can be compared to known standards. nih.govnist.gov

Table 3: Spectroscopic and Chromatographic Data for this compound

| Technique | Data Type | Observed Values/Characteristics |

| ¹³C NMR | Chemical Shifts (ppm) | Computed shifts are available in databases like SpectraBase. spectrabase.com |

| GC-MS | Molecular Ion (m/z) | 366 (C₂₆H₅₄) nih.govnist.gov |

| Key Fragments | Characteristic alkane fragmentation pattern. | |

| GC | Kovats Retention Index | Standard non-polar: ~2560-2565 nih.govnist.gov |

Theoretical and Computational Investigations of 2 Methylpentacosane

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. cresset-group.comnih.gov For a long-chain branched alkane like 2-methylpentacosane, MD simulations can reveal its conformational flexibility and how it interacts with other molecules.

Conformational Analysis: The presence of a methyl branch on the long pentacosane (B166384) chain introduces specific conformational preferences. MD simulations can map the energy landscape of this compound, identifying the most stable, low-energy conformations. cresset-group.com The rotation around the numerous carbon-carbon single bonds allows the molecule to adopt a vast number of shapes, from extended linear forms to more compact, folded structures. The methyl group adds steric hindrance that influences the local chain conformation in its vicinity. Understanding these conformational dynamics is crucial as they dictate the molecule's physical properties, such as its packing in a condensed phase. For long-chain alkanes, increased chain length generally leads to stronger dispersion forces, but branching can disrupt efficient packing. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules, which in turn governs their chemical reactivity. jseepublisher.comwikipedia.org

Electronic Structure: For an alkane like this compound, the electronic structure is characterized by localized sigma (σ) bonds between carbon-carbon and carbon-hydrogen atoms. Methods like Density Functional Theory (DFT) can be used to calculate the distribution of electron density within the molecule, molecular orbital energies, and electrostatic potential. jseepublisher.comrsc.org While alkanes are generally considered non-polar, the methyl branch introduces a slight asymmetry in the electron distribution. Quantum calculations can precisely map the molecular electrostatic potential surface, highlighting regions of slight positive or negative charge, which can be important for understanding subtle intermolecular interactions. rsc.org

Reactivity Prediction: Alkanes are known for their low reactivity. However, quantum chemistry can predict the most likely sites for chemical reactions, should they occur (e.g., under high temperature or in the presence of strong reagents). scienceopen.com For this compound, calculations can determine the bond dissociation energies for each C-H and C-C bond. This would reveal that the tertiary C-H bond at the branching point (position 2) is weaker than the primary and secondary C-H bonds, making it a more likely site for radical abstraction. researchgate.net The stability of the resulting carbocation or radical intermediates can also be calculated, providing a theoretical basis for predicting reaction pathways and product distributions in processes like cracking or oxidation. scienceopen.comacs.org

Predictive Modeling for Chromatographic Behavior and Retention Indices

Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR) models, is used to forecast the chromatographic behavior of compounds based on their molecular structure. figshare.comresearchgate.net

Chromatographic Behavior: The retention of this compound in a gas chromatography (GC) system is determined by its volatility and its interactions with the stationary phase of the GC column. Predictive models use molecular descriptors—numerical values that encode structural features—to predict retention times or retention indices. nih.gov For a non-polar stationary phase, the retention is primarily governed by the compound's boiling point and size. The methyl branch in this compound lowers its boiling point relative to its linear isomer, n-hexacosane, leading to a shorter retention time. QSPR models can quantify this effect. niif.hu

Retention Indices: The Kovats retention index (RI) is a standardized measure of GC retention. arxiv.org Predictive models for RIs are well-established for alkanes. These models often use topological descriptors, which describe the size, shape, and branching of the molecule, along with other physicochemical properties. nih.gov For this compound, experimental retention indices on standard non-polar columns have been reported. nih.gov Computational models can be trained on large datasets of known compounds to predict these values with a high degree of accuracy. niif.huarxiv.org An Abraham model, for example, determined L solute descriptors for numerous mono-methyl branched alkanes, including this compound, based on published GC retention indices. niif.hu

| Parameter | Value | Method/Condition | Reference |

|---|---|---|---|

| Kovats Retention Index | 2565.29 | Linear-programmed GC | niif.hu |

| Kovats Retention Index | 2562, 2563, 2564, 2565.3 | Standard non-polar column | nih.gov |

| Abraham L Solute Descriptor | 12.599 | Calculated from RI | niif.hu |

Structure-Property Relationship Studies in Non-Biological Contexts

Structure-property relationship (SPR) studies aim to establish a correlation between a molecule's chemical structure and its macroscopic physical and chemical properties. wisdomlib.orgrsc.org For this compound, these studies are crucial for understanding its behavior in various non-biological applications, such as in fuels, lubricants, or as a component in complex organic mixtures.

The key structural features of this compound are its long carbon chain (25 carbons) and the single methyl branch at the second position. These features directly influence properties such as:

Boiling Point: Branching generally lowers the boiling point compared to the linear isomer (n-hexacosane) because it reduces the effectiveness of intermolecular van der Waals forces by disrupting the packing efficiency. researchgate.net

Melting Point: The effect of branching on melting point is more complex. The methyl group disrupts the ordered crystalline lattice that can be formed by the linear chains, which typically lowers the melting point.

Viscosity: The shape and flexibility of the molecule, as influenced by the methyl branch, will affect its viscosity in the liquid state.

Density: The way molecules pack together, which is hindered by branching, affects the density of the substance. acs.org

Emerging Research Frontiers and Future Directions in 2 Methylpentacosane Research

Integration of Omics Technologies in Biosynthetic Pathway Discovery

The elucidation of the biosynthetic pathways of long-chain branched alkanes like 2-methylpentacosane is increasingly benefiting from the integration of various "omics" technologies, including genomics, transcriptomics, and metabolomics. nih.gov These approaches provide a comprehensive view of the biological systems involved in producing these complex molecules. frontiersin.org

Genomics offers insights into the functional associations between genes based on their clustering within the genome. nih.gov For instance, in cyanobacteria, which are known producers of branched alkanes, the genes responsible for alkane synthesis are often found in close proximity to genes involved in fatty acid metabolism. frontiersin.orgresearchgate.net This clustering suggests a coordinated regulation and a direct link between the two pathways. The primary pathway for alkane biosynthesis in many cyanobacteria involves two key enzymes: acyl-acyl carrier protein reductase (AAR) and aldehyde-deformylating oxygenase (ADO). frontiersin.orgresearchgate.netnih.gov These enzymes convert fatty acyl-ACPs, intermediates of fatty acid synthesis, into alkanes. frontiersin.orgresearchgate.net Another pathway involves a polyketide synthase (PKS) system. plos.org

Transcriptomics, the study of gene expression, has been instrumental in identifying new components of biosynthetic pathways by correlating gene expression levels with the production of specific metabolites. nih.gov By analyzing which genes are active under conditions of high branched-alkane production, researchers can pinpoint candidate genes for further investigation. For example, studies in insects have shown that the enrichment of "lipid metabolism" related genes correlates with a higher number of differentially expressed genes involved in cuticular hydrocarbon (CHC) biosynthesis, which includes methyl-branched alkanes. researchgate.net

Metabolomics, which focuses on the complete set of metabolites within an organism, allows for the identification of pathway intermediates and the tracking of their distribution in different tissues and at different times. nih.gov This provides direct chemical evidence for the steps in a biosynthetic pathway. The integration of these omics technologies, often within a Design-Build-Test-Learn (DBTL) framework, is accelerating the discovery and engineering of biosynthetic pathways for industrial applications. frontiersin.org

Table 1: Key Genes and Pathways in Alkane Biosynthesis

| Pathway Component | Description | Organism Examples |

|---|---|---|

| Acyl-ACP Reductase (AAR) & Aldehyde-Deformylating Oxygenase (ADO) | A two-step pathway converting fatty acids to alkanes. plos.org | Cyanobacteria plos.org |

| Polyketide Synthase (PKS) Pathway | Elongates the acyl chain, followed by decarboxylation to produce a terminal alkene. plos.org | Cyanobacteria plos.org |

| Cytochrome P450 | Catalyzes the decarboxylation of fatty acids to form terminal olefins. plos.org | Jeotgalicoccus sp. plos.org |

Advanced Spectroscopy for In-Situ Analysis of Environmental Samples

The in-situ analysis of this compound and other long-chain branched alkanes in complex environmental matrices presents a significant analytical challenge. Advanced spectroscopic and chromatographic techniques are crucial for their detection and characterization directly within samples like sediments, soils, and biological tissues.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of hydrocarbons. frontiersin.org In the analysis of branched alkanes, the mass spectra show characteristic fragmentation patterns. Preferential fragmentation occurs at the branch point, leading to the formation of more stable secondary carbocations. whitman.edu This results in a distinctive mass spectrum that lacks the smooth exponential decay of peaks seen with straight-chain alkanes, allowing for the identification of the branch position. whitman.edu

For complex mixtures where isomers may co-elute, more advanced techniques are necessary. Tandem mass spectrometry (MS/MS), particularly with methods like multiple reaction monitoring (MRM), provides enhanced selectivity and sensitivity for identifying specific isomers. osti.gov This technique has been successfully used to study co-eluting hydrocarbon biomarkers in ancient and modern sediments. osti.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers superior separation power for resolving the highly complex mixtures of hydrocarbons found in petroleum and environmental samples, often referred to as the Unresolved Complex Mixture (UCM). plymouth.ac.uk This has enabled the identification of specific branched alkanes within this complex hump of co-eluting compounds. plymouth.ac.uk

Table 2: Spectroscopic and Chromatographic Techniques for Branched Alkane Analysis

| Technique | Principle | Application in this compound Analysis |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. frontiersin.org | Identification based on retention time and characteristic fragmentation patterns at the methyl branch. whitman.edu |

| Tandem Mass Spectrometry (GC-MS/MS) | Involves multiple stages of mass analysis to increase selectivity and specificity. osti.gov | Discrimination of co-eluting isomers and trace-level detection in complex matrices like ancient sediments. osti.gov |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) | Utilizes two different columns for enhanced separation of complex mixtures. plymouth.ac.uk | Resolution of the Unresolved Complex Mixture (UCM) in petroleum and environmental samples to identify specific branched alkanes. plymouth.ac.uk |

Biotechnological Applications in Hydrocarbon Bioremediation

The microbial degradation of hydrocarbons is a key process in the natural attenuation of oil spills and is harnessed in bioremediation technologies. ktu.lt Bioremediation utilizes the metabolic capabilities of microorganisms to transform toxic hydrocarbons into less harmful substances. frontiersin.org This approach is considered environmentally friendly and cost-effective for cleaning up contaminated sites. ktu.lt

Numerous microorganisms, including bacteria and fungi, are known to degrade various components of petroleum hydrocarbons. esdm.go.id Some bacteria, such as Acinetobacter and Alcanivorax, are particularly adept at degrading both short and long-chain alkanes. frontiersin.org The success of bioremediation depends on several factors, including the presence of appropriate microorganisms, suitable environmental conditions (e.g., nutrients, oxygen), and the nature of the contaminant. ktu.lt

Bioremediation strategies can be applied in situ (at the contaminated site) or ex situ (where the contaminated material is moved to another location for treatment). frontiersin.org Ex situ methods like ecopiling involve creating biopiles where conditions are optimized for microbial activity through biostimulation (adding nutrients) and bioaugmentation (adding specific hydrocarbon-degrading microbes). frontiersin.org

Research has shown that indigenous microbial consortia, often isolated from oil-contaminated sites, can be highly effective in degrading a wide range of hydrocarbons. ktu.lt For example, a consortium of four bacterial species was successfully used to bioremediate large quantities of oily waste at various industrial sites. ktu.lt Laboratory experiments have demonstrated that a significant portion of petroleum hydrocarbons in contaminated sand can be biodegraded by microbes within a month. esdm.go.id While this compound is a naturally occurring compound, its presence in petroleum mixtures means it is a substrate for these bioremediation processes. Some studies have noted its resistance to bioremediation, leading to its persistence in the environment. tdl.org

Development of Novel Materials Based on Long-Chain Branched Alkanes

The unique physical properties of long-chain branched alkanes, such as this compound, make them interesting building blocks for the development of novel materials. The presence of a methyl branch along a long alkyl chain disrupts the regular packing that is characteristic of linear alkanes. This disruption affects properties like melting point, viscosity, and crystallinity.

Studies on the crystal structures of mono-methyl alkanes have revealed how the position of the methyl group influences the molecular packing. researchgate.net Depending on the branch position, different packing schemes are observed, with the molecules arranging themselves to accommodate the side groups. researchgate.net For example, the synthesis and analysis of various H-branched alkanes have been undertaken to understand their chromatographic behavior and to identify them within the unresolved complex mixture of petroleum. plymouth.ac.uk

The introduction of branches into long-chain alkanes generally lowers their melting temperature compared to their linear counterparts. researchgate.net The size and nature of the branch also play a significant role in the final crystal structure. researchgate.net These controlled modifications of physical properties are key to designing new materials with specific characteristics. For instance, these molecules could find applications as phase-change materials for thermal energy storage, specialized lubricants, or as components in advanced polymer formulations. The ability to synthesize specific isomers of branched alkanes allows for the fine-tuning of these material properties.

Methodological Advancements in Isomer-Specific Environmental Tracking